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molecular formula C13H22O B8412357 10-Ethyl-8-methyl-spiro[4.5]dec-7-en-1-ol

10-Ethyl-8-methyl-spiro[4.5]dec-7-en-1-ol

Cat. No. B8412357
M. Wt: 194.31 g/mol
InChI Key: SLPJFYJCDVWMOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07256170B2

Procedure details

10-Ethyl-8-methyl-spiro[4.5]dec-7-en-1-one (14 g; 0.073 mol) was dissolved in toluene (60 ml) and reduced using Vitride® in toluene; 40 ml) at 60-70° C. A partial conversion was observed: 22.1% ketones and 67.5% alcohols. Usual work-up (see above), followed by column chromatography on SiO2 (solvent: hexane/MTBE: 9/1) afforded 95.6% pure desired product, as a mixture of isomers.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
95.6%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[C:8]2([C:12](=[O:13])[CH2:11][CH2:10][CH2:9]2)[CH2:7][CH:6]=[C:5]([CH3:14])[CH2:4]1)[CH3:2].COCCO[AlH2-]OCCOC.[Na+]>C1(C)C=CC=CC=1>[CH2:1]([CH:3]1[C:8]2([CH:12]([OH:13])[CH2:11][CH2:10][CH2:9]2)[CH2:7][CH:6]=[C:5]([CH3:14])[CH2:4]1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
C(C)C1CC(=CCC12CCCC2=O)C
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCO[AlH2-]OCCOC.[Na+]
Step Three
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 60-70° C

Outcomes

Product
Name
Type
product
Smiles
C(C)C1CC(=CCC12CCCC2O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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